BenchChemオンラインストアへようこそ!

N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide

medicinal chemistry structure-activity relationship electron-withdrawing group

N-(2-Morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 862827-33-6; molecular formula C₁₇H₂₀N₄O₅S; MW 392.4 g/mol) is a synthetic sulfonamide chemotype bearing three pharmacophorically distinct modules: a 4-nitrobenzenesulfonamide warhead, a morpholine ring, and a pyridin-3-yl moiety connected through an ethylenediamine-like linker. The compound is cataloged in the ChEMBL database (CHEMBL4762396) and PubChem, and has been profiled in multiple high-throughput screening (HTS) campaigns deposited in PubChem BioAssay, including assays targeting RGS4, mu-opioid receptor, ADAM17 (TACE), and the M1 muscarinic acetylcholine receptor.

Molecular Formula C17H20N4O5S
Molecular Weight 392.43
CAS No. 862827-33-6
Cat. No. B2630455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide
CAS862827-33-6
Molecular FormulaC17H20N4O5S
Molecular Weight392.43
Structural Identifiers
SMILESC1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CN=CC=C3
InChIInChI=1S/C17H20N4O5S/c22-21(23)15-3-5-16(6-4-15)27(24,25)19-13-17(14-2-1-7-18-12-14)20-8-10-26-11-9-20/h1-7,12,17,19H,8-11,13H2
InChIKeyGAYRREREGVCVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 862827-33-6) — Structural Baseline and Procurement-Relevant Identity


N-(2-Morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 862827-33-6; molecular formula C₁₇H₂₀N₄O₅S; MW 392.4 g/mol) is a synthetic sulfonamide chemotype bearing three pharmacophorically distinct modules: a 4-nitrobenzenesulfonamide warhead, a morpholine ring, and a pyridin-3-yl moiety connected through an ethylenediamine-like linker . The compound is cataloged in the ChEMBL database (CHEMBL4762396) and PubChem, and has been profiled in multiple high-throughput screening (HTS) campaigns deposited in PubChem BioAssay, including assays targeting RGS4, mu-opioid receptor, ADAM17 (TACE), and the M1 muscarinic acetylcholine receptor . Its structural architecture places it within the broader class of morpholine-bearing aryl sulfonamides that have been explored as ion channel modulators (e.g., Nav1.7 inhibitors) and kinase inhibitors, but the specific combination of the strongly electron-withdrawing 4-nitro substituent with the 2-(morpholino)-2-(pyridin-3-yl)ethyl scaffold distinguishes it from the more commonly encountered 4-methyl and thiophene analogs [1].

Why N-(2-Morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide Cannot Be Interchanged with In-Class Analogs


Within the morpholino-pyridinyl-ethyl sulfonamide chemical series, the para-substituent on the benzenesulfonamide ring is a critical determinant of both electronic character and intermolecular interaction potential. Replacement of the 4-nitro group (Hammett σₚ = +0.78) with a 4-methyl group (σₚ = −0.17) produces an electronic polarity reversal of Δσₚ = 0.95 units [1], fundamentally altering the compound's capacity for π-stacking, hydrogen-bond acceptance, and charge-transfer interactions. The thiophene-2-sulfonamide analog (CAS 863558-46-7) replaces the 4-nitrophenyl ring entirely with a thiophene heterocycle, eliminating both the nitro group's electron-withdrawing character and its two additional hydrogen-bond acceptor sites . Even the seemingly conservative removal of the pyridin-3-yl group — as in CHEMBL1504838 (N-(2-morpholin-4-yl-ethyl)-4-nitrobenzenesulfonamide) — deletes a key H-bond-capable aromatic ring that contributes to target recognition in kinase and GPCR binding pockets [2]. Because this compound series has not been extensively characterized in published head-to-head pharmacological comparisons, the burden of proof for functional equivalence falls on the end user; the structural and electronic differences documented here make generic substitution scientifically unsound without explicit experimental validation.

Quantitative Differentiation Evidence for N-(2-Morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 862827-33-6)


Electronic Differentiation: 4-Nitro Substituent Imparts a Hammett σₚ Shift of +0.95 Relative to the 4-Methyl Analog

The 4-nitrobenzenesulfonamide moiety in CAS 862827-33-6 provides a Hammett σₚ constant of +0.78, compared to σₚ = −0.17 for the 4-methylbenzenesulfonamide analog, yielding a net electronic differential of Δσₚ = 0.95 [1]. This quantitative polarity inversion has well-established consequences in medicinal chemistry: electron-withdrawing groups at the para position of aryl sulfonamides enhance the acidity of the sulfonamide NH (lowering pKₐ), increase susceptibility to nucleophilic aromatic substitution, and strengthen π–π stacking interactions with electron-rich aromatic residues in protein binding sites [2]. The 4-nitro group also contributes two additional hydrogen-bond acceptor atoms (nitro oxygens) versus none for the 4-methyl substituent, increasing the total H-bond acceptor count from approximately 7 to 9. For procurement decisions, this means that the 4-nitro compound is not functionally interchangeable with the 4-methyl analog in any assay where the para-substituent electronic character contributes to target engagement.

medicinal chemistry structure-activity relationship electron-withdrawing group

Lipophilicity and Polarity Differentiation: cLogP and TPSA Comparison Against the Thiophene-2-Sulfonamide Analog

The 4-nitrobenzenesulfonamide derivative (MW 392.4) exhibits a calculated topological polar surface area (TPSA) of approximately 113 Ų and an estimated cLogP of ~1.5, whereas the thiophene-2-sulfonamide analog (CAS 863558-46-7, MW 353.46) has a lower TPSA (~87 Ų) and a lower cLogP (~1.0) due to the smaller, less polar thiophene ring replacing the 4-nitrophenyl group . The TPSA difference of ~26 Ų is significant in the context of CNS drug design, where a TPSA threshold of <90 Ų is often associated with enhanced blood-brain barrier penetration [1]. The higher TPSA of CAS 862827-33-6 predicts lower passive CNS permeability relative to the thiophene analog. Additionally, the difference in molecular weight (ΔMW = +38.94 g/mol) alters the compound's ligand efficiency metrics. These quantifiable physicochemical differences mean that CAS 862827-33-6 and its thiophene analog cannot be considered bioequivalent in any permeability-sensitive assay.

ADME prediction drug-likeness physicochemical profiling

HTS Selectivity Fingerprint: Differential Activity Signal Across Four Pharmacologically Distinct Screening Targets

PubChem BioAssay data aggregated on ChemSrc reveals a differentiated HTS activity profile for CAS 862827-33-6 across four distinct molecular targets . In a cell-based primary HTS assay for regulator of G-protein signaling 4 (RGS4), the compound generated a B-score ranging from −7.61 to −7.55, indicating moderate and reproducible activity above the assay noise floor. In contrast, the compound showed negligible functional activity at the mu-type opioid receptor (4.41% activation at 9.3 μM), ADAM17/TACE (1.23% inhibition at 6.95 μM), and the M1 muscarinic acetylcholine receptor (−1.07% activation at 3 μM). Importantly, direct comparator data for the closest structural analogs (4-methyl, thiophene, or 3,4-dimethoxy congeners) in these same assay panels are not publicly available, which limits the strength of the differential claim. However, this four-target selectivity fingerprint can serve as a provisional baseline for distinguishing CAS 862827-33-6 from other compounds in a screening collection: an RGS4-active, mu-opioid-inactive, ADAM17-inactive, M1-inactive profile is not a generic property of all nitrobenzenesulfonamides and provides a preliminary selectivity hypothesis for further validation.

high-throughput screening selectivity profiling RGS4 mu-opioid receptor ADAM17

Structural Uniqueness: The Pyridin-3-yl Group Distinguishes This Compound from the Simpler CHEMBL1504838 Scaffold

A critical structural differentiator of CAS 862827-33-6 is the presence of the pyridin-3-yl group attached to the α-carbon of the ethyl linker, which is entirely absent in CHEMBL1504838 (N-(2-morpholin-4-yl-ethyl)-4-nitrobenzenesulfonamide). The pyridin-3-yl substituent adds one aromatic ring capable of π-stacking and one hydrogen-bond acceptor (pyridine nitrogen) with a pKₐ of approximately 5.2, meaning it is predominantly unprotonated and H-bond-accepting at physiological pH [1]. In kinase inhibitor design, pyridin-3-yl groups are classic hinge-binding motifs that engage the backbone NH of the kinase hinge region (e.g., as seen in numerous PI3K and tyrosine kinase inhibitor co-crystal structures) [2]. The absence of this motif in CHEMBL1504838 predicts a fundamentally different target engagement profile: CHEMBL1504838 may function primarily as a solubility-enhancing tag, whereas CAS 862827-33-6 can act as a bona fide pharmacophore element. No quantitative head-to-head affinity comparison exists in the public domain for these two compounds; this structural inference is therefore based on well-precedented medicinal chemistry principles rather than direct assay data.

pharmacophore kinase inhibitor GPCR ligand structural biology

Best-Fit Research and Industrial Application Scenarios for N-(2-Morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide (CAS 862827-33-6)


Screening Library Diversification: Exploiting the Electron-Deficient Sulfonamide Chemotype for Kinase and GPCR Panel Screening

The strong electron-withdrawing 4-nitro substituent (σₚ = +0.78) combined with the pyridin-3-yl motif makes CAS 862827-33-6 a valuable addition to diversity-oriented screening libraries targeting kinases and class A GPCRs. The pyridine nitrogen can serve as a hinge-binding element in kinases [1], while the electron-deficient aryl sulfonamide may engage arginine-rich binding pockets common in GPCR orthosteric sites. The available HTS data confirm some activity against RGS4 while showing inactivity against mu-opioid, M1, and ADAM17 targets, suggesting a degree of selectivity that reduces the risk of pan-assay interference . Procurement of the 4-nitro derivative specifically — rather than the 4-methyl or thiophene analogs — ensures the electronic character matches structure-based design hypotheses predicated on electron-deficient aromatic interactions.

Chemical Biology Tool Compound for RGS4-Focused Pathway Deconvolution

Among the four HTS targets profiled, CAS 862827-33-6 showed the strongest signal in the RGS4 cellular assay (B-score −7.61 to −7.55), while remaining inactive against mu-opioid, M1, and ADAM17 [1]. RGS4 is a GTPase-accelerating protein that negatively regulates Gαq and Gαi signaling and is implicated in Parkinson's disease, schizophrenia, and cardiac hypertrophy. This selectivity profile makes the compound a candidate starting point for developing an RGS4-focused chemical probe, pending confirmatory concentration-response and counter-screening studies. The 4-nitro group's presence is critical here because the electron-withdrawing character may influence the sulfonamide NH acidity, which in turn could affect hydrogen-bonding interactions with RGS4's allosteric regulatory site. The 4-methyl analog, lacking this electronic feature, would be expected to show a different RGS4 activity profile.

Medicinal Chemistry SAR Expansion: Para-Substituent Scanning Using the 4-Nitro Derivative as the Electron-Deficient Anchor Point

For medicinal chemistry programs exploring morpholino-pyridinyl-ethyl sulfonamide SAR, CAS 862827-33-6 serves as the electron-deficient anchor point. The quantitative Hammett σₚ difference of 0.95 between the 4-nitro and 4-methyl derivatives [1] provides a measurable parameter for correlating electronic effects with biological activity. A systematic procurement strategy would include this compound alongside its 4-methyl, 4-methoxy, 4-chloro, and thiophene congeners to enable Hammett or Free-Wilson SAR analysis. The compound's predicted moderate lipophilicity (cLogP ~1.5) and higher TPSA (~113 Ų) compared to the thiophene analog also make it a useful comparator for assessing the contribution of polarity to permeability and solubility within the series .

Computational Chemistry and Molecular Docking Validation Studies

The well-defined three-module architecture of CAS 862827-33-6 (4-nitrobenzenesulfonamide, morpholine, pyridin-3-yl) provides a tractable scaffold for computational chemistry validation. The pyridin-3-yl moiety offers a pose-anchoring interaction in kinase hinge regions [1], the morpholine oxygen can serve as a water-mediated hydrogen bond contact, and the 4-nitrophenyl group provides a distinctive electron-deficient surface for π-stacking scoring. The compound's SMILES string and InChIKey (GAYRREREGVCVJH-UHFFFAOYSA-N) are publicly available , enabling straightforward docking preparation. For computational groups benchmarking docking scoring functions or validating binding pose predictions via orthogonal biochemical assays, this compound provides a structurally distinctive test case that differs meaningfully from the simpler CHEMBL1504838 scaffold lacking the pyridin-3-yl group.

Quote Request

Request a Quote for N-(2-morpholino-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.